molecular formula C11H8N6S B4334273 5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4334273
M. Wt: 256.29 g/mol
InChI Key: DLVYEGJFCDCZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H8N6S and its molecular weight is 256.29 g/mol. The purity is usually 95%.
The exact mass of the compound 5-pyrazin-2-yl-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is 256.05311545 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This suggests that “5-pyrazin-2-yl-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol” and similar compounds could have potential applications in the development of new antibacterial agents .

Mechanism of Action

Target of Action

In silico investigations suggest that the target enzyme involved in the action of similar compounds may beDprE1 . DprE1 is a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

Based on the structure and activity of similar compounds, it is hypothesized that these compounds may inhibit the activity of their target enzyme, dpre1 . The inhibition of DprE1 could potentially disrupt the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall .

Biochemical Pathways

The compound’s action on DprE1 affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, which could lead to the destabilization of the cell wall and eventually the death of the mycobacterium .

Pharmacokinetics

In silico studies predicted the adme properties, physicochemical characteristics, and drug-like qualities of similar compounds . Further experimental validation is necessary to ascertain these properties for the compound “5-pyrazin-2-yl-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol”.

Result of Action

The compound’s action results in the inhibition of the biosynthesis of arabinogalactan, a crucial component of the mycobacterial cell wall. This disruption can lead to the destabilization of the cell wall, potentially causing the death of the mycobacterium .

Properties

IUPAC Name

3-pyrazin-2-yl-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6S/c18-11-16-15-10(9-7-13-4-5-14-9)17(11)8-2-1-3-12-6-8/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVYEGJFCDCZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=NNC2=S)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

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